N,N-Dimethyl-4-(2-piperidinyl)aniline
Description
N,N-Dimethyl-4-(2-piperidinyl)aniline is an aniline derivative featuring a dimethylamino group at the para position and a piperidinyl substituent.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperidin-2-ylaniline |
InChI |
InChI=1S/C13H20N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h6-9,13-14H,3-5,10H2,1-2H3 |
InChI Key |
QSGXWINHLINQGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Variations
Pyrrolidine vs. Piperidine Analogs
- N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e) ():
- Structure : Replaces piperidine with a pyrrolidine (5-membered ring) and a propyl chain.
- Synthesis : Palladium-catalyzed hydroarylation yielded 19% as a brown oil.
- 1H NMR : Signals at δ 7.15 (d, 2H) and 6.71 (d, 2H) for aromatic protons, with shifts influenced by the pyrrolidine ring’s electron-donating effects .
Piperazine and Sulfonamide Derivatives
- 3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline (): Structure: Incorporates a sulfonamide-piperazine moiety and a nitro group. Electronic Effects: The nitro group (strong electron-withdrawing) contrasts with the dimethylamino group (electron-donating), altering electronic density and reactivity .
Heteroaromatic Substituents
- N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline ():
- N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline ():
Optical and Electronic Properties
- Fluorescence Quantum Yields ():
Pyrimidoindazol derivatives (e.g., compound 4e ) exhibit ΦF = 0.068, influenced by extended conjugation. Piperidine analogs may show lower fluorescence due to reduced π-system rigidity . - Electronic Effects: Electron-donating groups (e.g., dimethylamino, piperidine) enhance aromatic ring electron density, affecting UV-Vis absorption (e.g., λmax shifts in , Table 7). Electron-withdrawing groups (e.g., nitro in ) reduce electron density, altering reactivity in electrophilic substitution .
Physicochemical Properties
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